N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula . It is recognized for its anticholinergic properties and functions primarily as a muscarinic acetylcholine receptor antagonist. This compound has garnered attention in pharmacological research for its potential therapeutic applications in treating various central nervous system disorders, including Parkinson’s disease and Alzheimer’s disease.
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride belongs to the class of pyrrolidine derivatives. Its synthesis typically involves the reaction of N-benzyl-N-methylpyrrolidin-3-amine with hydrochloric acid, resulting in the dihydrochloride salt form, which enhances its solubility and stability.
The synthesis of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride can be achieved through several methods:
The molecular structure of N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride can be represented as follows:
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride is involved in various chemical reactions, including:
The major products from these reactions include:
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride acts by binding to muscarinic acetylcholine receptors in the central nervous system. By antagonizing these receptors, it inhibits the action of acetylcholine, a key neurotransmitter involved in numerous physiological processes. This mechanism is particularly relevant in modulating neurotransmission pathways that may alleviate symptoms associated with neurological disorders such as Parkinson’s disease and Alzheimer’s disease .
N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride has diverse applications in scientific research:
The compound systematically named N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride (CAS: 144043-17-4) features the molecular formula C₁₂H₁₈N₂·2HCl and a molecular weight of 263.21 g/mol. Its IUPAC designation is N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride, with alternative representations including (R)-1-benzyl-N-methylpyrrolidin-3-amine dihydrochloride for its enantiomerically pure forms [3] [10]. The structure comprises a protonatable tertiary amine within a five-membered pyrrolidine ring, a benzyl substituent enabling π-π stacking interactions, and a methyl group enhancing lipophilicity. The dihydrochloride salt form significantly improves aqueous solubility and crystalline stability, facilitating pharmaceutical handling [4] [6].
Table 1: Nomenclature and Identifiers
Designation | Identifier |
---|---|
Systematic Name | N-benzyl-N-methylpyrrolidin-3-amine dihydrochloride |
CAS Number (Racemate) | 12374096 / 174488361 |
CAS Number (R-enantiomer) | 144043-17-4 |
Molecular Formula | C₁₂H₁₈N₂·2HCl |
SMILES (R-enantiomer) | CN[C@H]1CN(CC2=CC=CC=C2)CC1.[H]Cl.[H]Cl |
Chiral Rotation (R) | -3° (c=10, EtOH) |
The synthetic exploration of substituted pyrrolidines accelerated in the 1990s with the development of stereoselective methods for amine-functionalized heterocycles. N-benzyl-N-methylpyrrolidin-3-amine derivatives emerged as key intermediates during optimization of pargyline hydrochloride (N-benzyl-N-methylprop-2-yn-1-amine hydrochloride), a monoamine oxidase inhibitor (MAOI) initially investigated for hypertension and depression [4]. Early pharmacological studies revealed that saturation of the alkyne moiety in pargyline analogues generated pyrrolidine derivatives with enhanced blood-brain barrier permeability and distinct neuromodulatory profiles [6].
Critical milestones include:
This scaffold exhibits dual significance in contemporary neuroscience:
A. nAChR Partial Agonism: As a structural mimic of endogenous neurotransmitters, it binds α4β2-nicotinic acetylcholine receptors with high affinity. Compound 26 (an N-methylpyrrolidine analogue) demonstrated robust antidepressant efficacy in murine forced swim tests, attributed to partial agonism at α4β2*-nAChRs without inducing receptor desensitization . This pharmacological profile enables mood regulation while minimizing adverse effects associated with full agonists.
B. Neurotransmitter Reuptake Inhibition: Structural analogues like N-benzyl-3-pyrrolidinamine act as dual inhibitors of serotonin and noradrenaline transporters (SERT/NET), enhancing synaptic monoamine concentrations. The dihydrochloride salt’s solubility facilitates CNS bioavailability in preclinical models [6].
C. JAK Inhibitor Engineering: The (R)-enantiomer serves as a stereochemical template in JAK1-selective inhibitors. Modifications at the pyrrolidine nitrogen generated compounds with 45-fold selectivity for JAK1 over JAK3, crucial for autoimmune disorder therapeutics [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: